3-(3,5-Dimethoxyphenyl)prop-2-enoic acid
Overview
Description
3-(3,5-Dimethoxyphenyl)prop-2-enoic acid is an organic compound with the molecular formula C11H12O4. It belongs to the class of hydroxycinnamic acids, which are known for their bioactive properties. This compound is characterized by the presence of a phenyl ring substituted with two methoxy groups at the 3 and 5 positions, and a propenoic acid side chain.
Scientific Research Applications
3-(3,5-Dimethoxyphenyl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and as a component in cosmetic formulations.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethoxyphenyl)prop-2-enoic acid typically involves the condensation of 3,5-dimethoxybenzaldehyde with malonic acid in the presence of a base, such as pyridine, followed by decarboxylation. The reaction conditions often include heating under reflux to facilitate the condensation reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the double bond in the propenoic acid side chain to a single bond, forming 3-(3,5-Dimethoxyphenyl)propanoic acid.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 3-(3,5-Dimethoxyphenyl)propanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethoxyphenyl)prop-2-enoic acid involves its interaction with various molecular targets and pathways. It is known to exert its effects through the modulation of oxidative stress pathways, inhibition of inflammatory mediators, and induction of apoptosis in cancer cells. The compound’s methoxy groups play a crucial role in its bioactivity by enhancing its ability to scavenge free radicals.
Comparison with Similar Compounds
Similar Compounds
Sinapic Acid: (E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)-2-propenoic acid.
Ferulic Acid: (E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic acid.
Caffeic Acid: (E)-3-(3,4-Dihydroxyphenyl)-2-propenoic acid.
Uniqueness
3-(3,5-Dimethoxyphenyl)prop-2-enoic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of methoxy groups at the 3 and 5 positions enhances its stability and bioactivity compared to other hydroxycinnamic acids.
Properties
IUPAC Name |
3-(3,5-dimethoxyphenyl)prop-2-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-9-5-8(3-4-11(12)13)6-10(7-9)15-2/h3-7H,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSRUFWCGBMYDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=CC(=O)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20937586 | |
Record name | 3-(3,5-Dimethoxyphenyl)prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20937586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16909-11-8 | |
Record name | 3-(3,5-Dimethoxyphenyl)-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16909-11-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dimethoxycinnamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016909118 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(3,5-Dimethoxyphenyl)prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20937586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3',5'-dimethoxycinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.218 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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